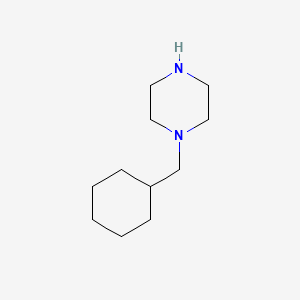

1-(Cyclohexylmethyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

The journey into the scientific relevance of 1-(cyclohexylmethyl)piperazine begins with an appreciation of its core chemical structure: the piperazine ring.

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, holds a privileged position in medicinal chemistry. Current time information in Bangalore, IN.nih.govnih.gov Its widespread use is attributed to a combination of favorable characteristics. The piperazine scaffold is a versatile building block, offering a flexible core for the design and synthesis of new bioactive compounds. Current time information in Bangalore, IN.researchgate.net Its physicochemical properties, including solubility, basicity, and conformational flexibility, can be readily modulated through substitution at its nitrogen and carbon atoms, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

The two nitrogen atoms in the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. researchgate.net This structural feature has been exploited in the development of a vast array of therapeutic agents across numerous disease areas. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic effects. Current time information in Bangalore, IN.frontiersin.orgmdpi.commdpi.com The presence of the piperazine moiety is a hallmark of many commercially successful drugs, underscoring its importance in drug discovery and development. nih.gov

This compound, with the chemical formula C₁₁H₂₂N₂, is a specific derivative of piperazine that has garnered attention as a crucial intermediate and building block in pharmaceutical synthesis and scientific research. nih.govcollaborativedrug.com The defining feature of this compound is the presence of a cyclohexylmethyl group attached to one of the nitrogen atoms of the piperazine ring. This lipophilic (fat-soluble) side chain plays a critical role in modulating the biological activity and pharmacokinetic profile of its derivatives.

Research has shown that the incorporation of the cyclohexylmethyl group can enhance the bioavailability of drug candidates. This is a significant advantage in drug design, as poor bioavailability can be a major hurdle in the development of effective oral medications. The compound itself serves as a foundational structure for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as antipsychotic agents and have been incorporated into various other biologically active compounds. units.itresearchgate.netgoogle.com

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Boiling Point | 230-231 °C |

| Density | 0.938 g/mL at 25 °C |

Historical Perspective of Research on Cyclohexylmethylpiperazine Derivatives

The exploration of cyclohexylmethylpiperazine derivatives is part of a broader historical trend in medicinal chemistry focused on the systematic modification of chemical scaffolds to discover new drugs.

The practice of analog design, where a lead compound with known biological activity is systematically modified, is a cornerstone of drug discovery. acs.org This approach allows researchers to explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.govcollaborativedrug.com The evolution of drug design has been driven by the need to improve the efficacy, selectivity, and safety of therapeutic agents. acs.org

In the context of piperazine derivatives, early research often focused on simpler analogs. For example, initial studies on 1-(1,2-benzisothiazol-3-yl)piperazine derivatives, which are relevant to the development of antipsychotic drugs, revealed that while these simpler compounds had some of the desired biological activity, they suffered from poor bioavailability. This observation highlighted the need for structural modifications to improve their drug-like properties. The introduction of lipophilic side chains, such as the cyclohexylmethyl group, was a key step in optimizing these compounds.

A notable example of a cyclohexylmethylpiperazine derivative that has been the subject of research is MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine. researchgate.net This compound, first synthesized in the 1970s, has been studied for its opioid-like effects. researchgate.netdovepress.com More recently, the 4-(cyclohexylmethyl)piperazine moiety has been incorporated into the structure of macozinone, a promising new drug candidate for the treatment of tuberculosis. researchgate.net The development of these and other analogs demonstrates the ongoing evolution of drug design, where the strategic incorporation of specific chemical groups, like the cyclohexylmethyl group, can lead to the discovery of new therapeutic agents with improved properties.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPGNFROBDUREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370998 | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-23-3 | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-(Cyclohexylmethyl)piperazine

The formation of this compound is primarily achieved through two principal reaction types: alkylation and nucleophilic substitution. These methods provide reliable routes to the target compound from readily available starting materials.

Alkylation Reactions

Alkylation of the piperazine (B1678402) ring is a common and direct method for the synthesis of this compound. ambeed.com This approach typically involves the reaction of piperazine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The base, such as potassium carbonate, facilitates the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. To favor mono-alkylation and prevent the formation of the dialkylated byproduct, 1,4-bis(cyclohexylmethyl)piperazine, an excess of piperazine can be used. researchgate.netchemsynthesis.com Alternatively, protecting one of the nitrogen atoms of the piperazine ring with a group like a tert-butoxycarbonyl (Boc) group allows for controlled mono-alkylation, followed by deprotection to yield the desired product. researchgate.netnih.gov Reductive amination, reacting piperazine with cyclohexanecarboxaldehyde (B41370) in the presence of a reducing agent, presents another viable alkylation strategy. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer another robust pathway to this compound. In this approach, piperazine acts as the nucleophile, displacing a leaving group on a cyclohexylmethyl-containing substrate. researchgate.net For instance, reacting piperazine with cyclohexylmethyl tosylate or mesylate can effectively yield the target compound. The efficiency of the substitution can be influenced by the choice of solvent and reaction temperature. These reactions are fundamental in creating the core structure for further derivatization. researchgate.netnih.gov

Synthesis of Novel Derivatives and Analogs

The therapeutic potential of this compound has spurred extensive research into the synthesis of its novel derivatives and analogs. These efforts are primarily focused on modifying the piperazine and cyclohexylmethyl moieties to explore structure-activity relationships and optimize pharmacological properties.

Functionalization of the Piperazine Moiety

The secondary amine of the piperazine ring in this compound is a prime site for a wide array of chemical modifications. nih.gov

Acylation and Sulfonylation: The nitrogen atom can be readily acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov For example, reaction with 4-Boc-1-piperazinecarbonyl chloride yields an N-acylated derivative.

Urea (B33335) and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas, while reaction with chloroformates produces carbamates. nih.gov These functional groups can significantly influence the compound's biological activity.

Alkylation and Arylation: Further alkylation or arylation of the second nitrogen atom introduces additional diversity. For instance, reaction with (E)-3-arylbut-2-en-1-yl halides leads to the formation of potent anticancer agents. nih.gov Similarly, coupling with heteroaryl halides, such as 2-pyridinyl chloride, has been reported. ontosight.ai

| Reaction Type | Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Acylation | Acyl Chlorides | Amide | nih.gov |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | nih.gov |

| Urea Formation | Isocyanates | Urea | nih.gov |

| Carbamate Formation | Chloroformates | Carbamate | nih.gov |

| Alkylation | Alkyl Halides | Substituted Alkyl | nih.gov |

| Arylation | Aryl Halides | Aryl/Heteroaryl | ontosight.ai |

Modifications of the Cyclohexylmethyl Moiety

While less common than piperazine functionalization, modifications to the cyclohexylmethyl group can also be achieved to fine-tune the molecule's properties. These modifications often involve synthesizing the desired substituted cyclohexylmethyl precursor before its attachment to the piperazine ring. For instance, introducing substituents on the cyclohexane (B81311) ring can alter the lipophilicity and conformational preferences of the entire molecule. units.it The synthesis of analogs with different cycloalkyl groups, such as cyclopentylmethyl, has also been explored to investigate the impact of ring size on biological activity. google.com

Multi-step Organic Synthesis Approaches

The creation of complex derivatives of this compound often necessitates multi-step synthetic sequences. nih.govlibretexts.org These approaches allow for the precise installation of various functional groups and the construction of intricate molecular architectures. For example, a multi-step synthesis might begin with the preparation of a functionalized piperazine intermediate, which is then coupled with a modified cyclohexylmethyl precursor. nih.govnih.gov

A common strategy involves the use of protecting groups to selectively react at one nitrogen of the piperazine ring, followed by deprotection and subsequent functionalization of the other nitrogen. researchgate.netnih.gov For instance, mono-Boc-protected piperazine can be alkylated with cyclohexylmethyl halide, deprotected, and then reacted with another electrophile to introduce a different substituent on the second nitrogen. nih.govnih.gov Such multi-step strategies are crucial for building libraries of diverse analogs for pharmacological screening. nih.govnih.gov

Catalytic Approaches in Synthesis

Catalytic methods offer an efficient and atom-economical route to this compound. One notable approach is the catalytic reductive amination of carboxylic acids. This method provides a direct synthesis from readily available starting materials.

A specific example involves the reaction of cyclohexanoic acid with 2-oxopiperazine in the presence of a catalyst system. The reaction proceeds in a one-pot manner, beginning with an amidation step, followed by a reduction. Phenylsilane (B129415) is employed as the reducing agent, and zinc acetate (B1210297) serves as the catalyst for the reduction of the intermediate amide.

The general procedure involves heating a solution of cyclohexanoic acid and 2-oxopiperazine with phenylsilane to facilitate the initial amidation. Subsequently, zinc acetate and additional phenylsilane are added to catalyze the reductive amination, yielding this compound. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| Cyclohexanoic acid | 2-Oxopiperazine | Zinc acetate | Phenylsilane | Toluene | Reflux | Not specified | nih.gov |

Table 1: Catalytic Synthesis of this compound via Reductive Amination

While direct catalytic syntheses of this compound are not extensively documented in publicly available literature, broader research into piperazine synthesis offers relevant catalytic systems. For instance, Cp*Ir complexes have been utilized for the N-alkylation of ethanolamines, and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been employed in cascade reactions to form cyclic imides, which can be precursors to piperazine structures. acs.orgnih.gov These advanced catalytic methods highlight potential alternative pathways that could be adapted for the synthesis of this compound.

Stereoselective Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. nih.gov While specific, documented methods for the stereoselective synthesis or chiral resolution of this compound are not prevalent in the reviewed literature, general principles and established methods for other chiral piperazines can be considered for their potential applicability.

Preparation of Stereoisomers and Enantiomers

The preparation of enantiomerically pure piperazines can be broadly approached through two main strategies: asymmetric synthesis, where a specific enantiomer is directly synthesized, or chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Approaches for Related Piperazines:

Several methods have been developed for the asymmetric synthesis of C-substituted piperazines. These often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

Chiral Auxiliary-Based Synthesis: This approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. caltech.edu A similar strategy could theoretically be adapted for a precursor to this compound.

Catalytic Asymmetric Synthesis: This powerful strategy employs a chiral catalyst to control the stereochemistry of the product. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to generate highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. beilstein-journals.org

Kinetic and Dynamic Thermodynamic Resolution: These methods involve the preferential reaction of one enantiomer in a racemic mixture. For example, the kinetic resolution of 2-arylpiperazines has been accomplished using n-BuLi/(+)-sparteine, resulting in highly enantioenriched piperazines. acs.orgnih.gov Dynamic thermodynamic resolution of lithiated N-Boc-N'-alkylpiperazines has also been explored.

| Method | Substrate | Chiral Reagent/Catalyst | Key Transformation | Stereoselectivity | Reference |

| Kinetic Resolution | Racemic 2-arylpiperazines | n-BuLi/(+)-sparteine | Asymmetric lithiation | Up to 99:1 er | acs.orgnih.gov |

| Dynamic Thermodynamic Resolution | Lithiated N-Boc-N'-alkylpiperazines | Chiral diamino-alkoxide ligand | Resolution via diastereomeric complex | 60:40 to 81:19 er | |

| Catalytic Asymmetric Allylic Alkylation | N-protected piperazin-2-ones | [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | Decarboxylative allylic alkylation | Good to excellent ee | beilstein-journals.org |

Table 2: Examples of Asymmetric Synthesis and Resolution Methods for Chiral Piperazines

Chiral Resolution of Racemic Piperazines:

Chiral resolution is a common technique to separate enantiomers. The most prevalent method is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. While no specific resolving agents have been reported for this compound, common resolving agents for amines include tartaric acid and its derivatives. nih.gov

The successful application of these general stereoselective strategies to the synthesis of enantiomerically pure this compound would require dedicated experimental investigation to optimize reaction conditions and identify suitable chiral auxiliaries, catalysts, or resolving agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Biological Activity

The piperazine (B1678402) ring is a common motif in many biologically active compounds, and its substitution plays a pivotal role in modulating pharmacological activity. researchgate.net Investigations into various derivatives have shown that substituents on the piperazine moiety are crucial for their inhibitory activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene ring linked to the piperazine has been shown to enhance anti-tumor activity. nih.gov

The nature of the substituent on the piperazine ring can significantly influence the compound's potency. Studies on a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives revealed that varying the aryl substituent on the piperazine ring led to the identification of potent, non-competitive inhibitors of inflammatory caspases. nih.gov Specifically, an ethylbenzene derivative demonstrated low nanomolar inhibitory values against caspases-1, -4, and -5. nih.gov

Furthermore, research on other piperazine-containing scaffolds has highlighted that the activity of derivatives with a piperazine moiety was superior to those with aniline, piperidine (B6355638), or morpholine, suggesting that the nitrogen atoms in the piperazine ring may act as favorable hydrogen bond acceptors. nih.gov

Table 1: Impact of Piperazine Ring Substitution on Biological Activity

| Parent Scaffold | Substituent on Piperazine Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Berberine | Benzene ring with electron-withdrawing groups (e.g., chloro, fluoro) | Enhanced anti-tumor activity | nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Potent, pan-selective inhibition of inflammatory caspases (caspase-1, -4, and -5) | nih.gov |

Modifications to the cyclohexyl ring of 1-(cyclohexylmethyl)piperazine derivatives can also significantly impact their biological activity. The lipophilicity and steric bulk of this group can influence how the molecule interacts with its biological target. For instance, in a series of 4-(diphenylmethyl)-1-piperazine derivatives, the replacement of a heteroaryl moiety with a cycloalkyl group led to compounds with enhanced affinity for the 5-HT1A receptor. ijrrjournal.com Increasing the lipophilicity of these cycloalkyl derivatives through annelation or saturation further increased their affinity. ijrrjournal.com

While direct studies on modifications to the cyclohexyl ring of this compound are limited in the provided search results, the general principles of SAR suggest that alterations such as the introduction of polar or non-polar functional groups, or changes in ring size or conformation, would likely modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

In a series of urea-based inhibitors of soluble epoxide hydrolase, the introduction of a substituted piperazine group as a secondary pharmacophore was investigated. nih.gov When the substituent on the piperazine was a hydrophobic group like a benzyl or isopropyl group, the inhibitory potency was retained. nih.gov However, the addition of a polar propanol group on this position markedly reduced the inhibitory activity. nih.gov

Furthermore, in the context of Proteolysis Targeting Chimeras (PROTACs), the insertion of a piperazine moiety into the linker is a common strategy to improve rigidity and solubility. semanticscholar.org However, the pKa of the piperazine ring, and thus its protonation state and solubility, is significantly influenced by nearby chemical groups, such as amide bonds within the linker. semanticscholar.org

Studies on camptothecin derivatives have shown that both aromatic and aliphatic substituents on a sulphonyl-piperazinyl side chain at the C-7 position can enhance cytotoxic potency, with specific variations greatly affecting activity. nih.gov This highlights the importance of the terminal group's structure and properties.

Table 2: Influence of Linker and Terminal Group Modifications

| Compound Series | Linker/Terminal Group Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Urea-based sEH inhibitors | Hydrophobic substituent (benzyl, isopropyl) on piperazine | Potent inhibition | nih.gov |

| Urea-based sEH inhibitors | Polar substituent (propanol) on piperazine | Reduced inhibitory activity | nih.gov |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a key factor in its ability to bind to a biological target. Conformational analysis of piperazine derivatives has revealed preferences that can be correlated with their biological activity. For 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by the formation of an intramolecular hydrogen bond, particularly in ether-linked compounds. nih.gov

This specific axial orientation can place key nitrogen atoms in a spatial arrangement that mimics the structure of other known active compounds, such as nicotine. nih.gov Molecular modeling studies have confirmed that the R enantiomers of these compounds can bind to the α7 nicotinic acetylcholine receptor with the basic and pyridyl nitrogens co-localized with their counterparts in epibatidine, a potent nicotinic agonist. nih.gov This demonstrates a clear link between the preferred conformation and the observed biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are invaluable tools. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dovepress.com

Pharmacophore models can be generated from a set of known active ligands and then used as 3D queries to screen large compound libraries for new potential hits. fiveable.me This approach is particularly useful for piperazine-containing compounds, which often possess key pharmacophoric features such as hydrogen bond donors and acceptors, and hydrophobic regions.

Ligand-based methods can also be used to develop 3D-QSAR models, which provide insights into the 3D requirements for optimal ligand-target interactions. fiveable.me These models can guide the optimization of lead compounds by predicting the activity of untested analogs. The development of a conformationally sampled pharmacophore (CSP) approach has been shown to be a novel and effective method for developing 3D-QSAR models for conformationally flexible ligands, avoiding issues related to ligand alignment. nih.gov

The application of these computational tools allows for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Diverse Biological Activities and Pharmacological Potential

Central Nervous System (CNS) Activities

The piperazine (B1678402) moiety is a common feature in many centrally acting agents, and derivatives of 1-(cyclohexylmethyl)piperazine have been investigated for their potential to modulate various CNS targets.

Neurotransmitter Receptor Modulation (e.g., Dopamine (B1211576), Serotonin (B10506), Cannabinoid, Sigma Receptors)

Research has primarily focused on the interaction of N-cyclohexylpiperazine derivatives with sigma receptors. High-affinity sigma-2 (σ2) receptor ligands have been identified among N-cyclohexylpiperazine derivatives. nih.govnih.gov For instance, the analog 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, also known as PB28, has demonstrated high affinity for both σ1 and σ2 receptors. nih.govcore.ac.uk The N-cyclohexylpiperazine core is considered crucial for this high-affinity binding. researchgate.net Specifically, a simplified N-cyclohexylpiperazine derivative displayed a notable affinity for the σ2 receptor with a Ki value of 4.70 nM. nih.gov

While direct studies on this compound's affinity for dopamine and serotonin receptors are limited, the broader class of arylpiperazines is well-known to interact with these receptors. nih.govmdpi.com For example, certain arylpiperazine derivatives have been shown to bind to dopamine D2 receptors and various serotonin receptor subtypes, including 5-HT1A. nih.govderpharmachemica.comgoogle.com

In the realm of cannabinoid receptors, a derivative of this compound, specifically 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(cyclohexylmethyl)piperazine-1-carboxamide, has been synthesized and characterized as part of a study on cannabinoid receptor 1 (CB1) inverse agonists. nih.gov Another study identified (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone as a novel CB1 inverse agonist. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ1 Receptor | 0.38 nM | nih.gov |

| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ2 Receptor | 0.68 nM | nih.gov |

| Small N-cyclohexylpiperazine 59 | σ2 Receptor | 4.70 nM | nih.gov |

Neuroprotective Effects

The potential neuroprotective effects of compounds related to this compound are an area of active investigation. A novel compound, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, demonstrated significant neuroprotective properties in primary cortical cultures against glutamate (B1630785) excitotoxicity and peroxide-induced oxidative stress. researchgate.net This neuroprotection is potentially mediated by its binding to the sigma-1 receptor. researchgate.net Although this compound is structurally different from this compound, it shares the cyclohexyl and piperazine motifs, suggesting a possible avenue for future research into the neuroprotective capabilities of this class of molecules. The sigma-1 receptor itself is implicated in neuroprotective functions, and its modulation by ligands can be a therapeutic strategy for neurodegenerative diseases. core.ac.uk

Antimicrobial and Antiparasitic Activities

The piperazine nucleus is a well-established scaffold in the development of antimicrobial and antiparasitic agents.

Anti-mycobacterial Efficacy

Numerous piperazine derivatives have been reported to possess significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nottingham.edu.my The incorporation of the piperazine ring is a key strategy in the design of new anti-mycobacterial agents. While direct studies on the anti-mycobacterial activity of this compound are not extensively documented, the broader class of N-arylpiperazines has shown promise. nih.govnih.gov For instance, certain N-arylpiperazine derivatives have demonstrated in vitro efficacy against M. tuberculosis H37Rv. nih.gov Another study highlighted cyclohexyl-griselimycin as a preclinical candidate for tuberculosis treatment. nih.gov

Antibacterial and Antifungal Spectrum

A wide range of piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.netnih.govmdpi.com Substituted piperazine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, antifungal activity has been observed against species such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The specific antibacterial and antifungal spectrum of this compound itself warrants further investigation to determine its potential as an antimicrobial agent.

| Microorganism Type | Exemplary Pathogens | Reference |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptomyces epidermidis | nih.gov |

| Gram-Negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | nih.gov |

| Fungi | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | nih.gov |

Antiviral Properties

Anthelmintic Applications

Anti-inflammatory and Analgesic Properties

The piperazine nucleus is a key feature in many compounds exhibiting anti-inflammatory and analgesic effects. thieme-connect.de Although direct research on the anti-inflammatory and analgesic properties of this compound is limited, studies on structurally similar compounds provide valuable insights. A notable example is the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), which has demonstrated potent analgesic activity comparable to that of morphine. nih.gov This suggests that the cyclohexylpiperazine scaffold can be a foundation for developing powerful analgesics. nih.gov

Derivatives of piperazine have been investigated for their ability to modulate inflammatory pathways. For instance, certain piperlotines, which are α,β-unsaturated amides, have shown excellent in vivo anti-inflammatory activity in mice. scielo.org.mx Furthermore, other piperazine derivatives have been found to possess both anti-nociceptive and anti-inflammatory effects, potentially mediated through pathways like the serotonergic system. nih.gov The anti-inflammatory action of various monoterpenes, which can be structurally related to the cyclohexyl group, has also been well-documented, often involving the inhibition of pro-inflammatory cytokines and enzymes. mdpi.com

Table 1: Analgesic Activity of a Structurally Related Cyclohexylpiperazine Derivative

| Compound | Analgesic Activity Comparison | Reference |

|---|---|---|

| (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) | Comparable to morphine | nih.gov |

Anticancer and Cytotoxic Activities

The piperazine scaffold is a common feature in a multitude of anticancer agents, and derivatives of cyclohexylpiperazine have shown promise in this area. bilkent.edu.trnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Research on cyclohexylpiperazine derivatives has revealed cytotoxic activity against a range of cancer cell lines. For example, the sigma-2 receptor agonist PB28, which is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, and its derivatives have shown significant cytotoxicity in aggressive pancreatic cancer cells. nih.gov Specifically, these compounds were effective against human pancreatic cancer cell lines such as Mia PaCa-2 and mouse pancreatic cancer cell lines like Panc-02, KCKO, and KP-02. nih.gov However, some cell lines, including AsPC1 and Panc-1, were found to be resistant to these compounds. nih.gov

In another study, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a panel of cancer cell lines from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296), showing significant cell growth inhibitory activity. researchgate.net Furthermore, piperazine-linked quinolinequinones have demonstrated potent anticancer activity against various cell lines, including those from melanoma, renal cancer, and breast cancer. nih.gov

Table 2: Cytotoxic Activity of Cyclohexylpiperazine Derivatives on Various Cancer Cell Lines

| Compound Class | Sensitive Cancer Cell Lines | Resistant Cancer Cell Lines | Reference |

|---|---|---|---|

| Sigma-2 Receptor Agonist Derivatives of PB28 | Mia PaCa-2, Panc-02, KCKO, KP-02 | AsPC1, Panc-1 | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B, MCF7, BT20, T47D, CAMA-1, HCT-116, KATO-3, MFE-296 | - | researchgate.net |

| Piperazine-linked quinolinequinones | Melanoma (LOX IMVI), Renal (ACHN), Breast (MCF7, T-47D, MDA-MB-468) | - | nih.gov |

The anticancer effects of piperazine derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, the cytotoxic activity of the sigma-2 receptor agonist derivatives of PB28 in pancreatic cancer cells involves the generation of mitochondrial superoxide (B77818) radicals and the activation of caspases, indicating an induction of apoptosis. nih.gov This process, however, was found to be caspase-3 independent for four of the five compounds tested, suggesting alternative apoptotic pathways. nih.gov

Other piperazine-containing compounds have been shown to target DNA by acting as intercalating agents and inhibiting enzymes like topoisomerase-II. nih.gov The induction of apoptosis by some piperazine derivatives has been linked to the activation of caspases 3/7, 8, and 9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov

Other Emerging Biological Activities

The versatility of the piperazine scaffold suggests that this compound and its derivatives may possess a range of other biological activities. Research on various piperazine-containing molecules has revealed potential applications as antimicrobial and antifungal agents. nih.gov Additionally, some piperazine derivatives have been investigated for their effects on the central nervous system, including potential anxiolytic properties. nih.gov The broad spectrum of activities associated with the piperazine core structure underscores the potential for discovering novel therapeutic applications for this compound and related compounds through further research.

Mechanisms of Action at Molecular and Cellular Levels

Receptor Binding and Modulation

Derivatives of the 1-cyclohexylpiperazine (B93859) scaffold have been extensively studied as ligands for various receptors, particularly sigma (σ) receptors. These interactions are defined by the specific binding dynamics between the ligand and the receptor's binding site, which in turn determines whether the compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity.

The binding of a ligand to a protein is a dynamic process involving conformational changes in both the small molecule and the receptor. researchgate.net The interaction between a ligand and a receptor is not static; flexible ligands can adopt different conformations upon binding, and the receptor's structure can shift to accommodate the ligand. researchgate.net This dynamic interplay can result in the ligand sampling multiple binding modes, which in turn can lead to the receptor existing in multiple conformations that are in slow exchange with one another. researchgate.net

Whether a ligand functions as an agonist or an antagonist is determined by the conformational state it stabilizes in the receptor upon binding. G protein-coupled receptors (GPCRs), for example, can be influenced by ligands to adopt distinct conformations that trigger or block downstream signaling. youtube.com

In the context of cyclohexylpiperazine derivatives, specific compounds have been identified as functional agonists or antagonists. For instance, derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have demonstrated σ₂ receptor agonist activity. researchgate.netnih.gov This agonism can induce cellular effects such as cell death in cancer models. researchgate.net Conversely, other piperazine (B1678402) derivatives have been developed as potent antagonists for receptors like the histamine (B1213489) H₃ and sigma-1 receptors, which can produce effects such as pain relief. nih.gov The antagonist action is often confirmed by its ability to block the effects of a known agonist; for example, the antinociceptive effect of a σ₁ receptor antagonist can be completely reversed by co-administration of the σ₁ receptor agonist PRE-084. nih.gov A structurally related compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), has been identified as a cannabinoid CB1 receptor inverse agonist, a specific type of antagonist that reduces the basal G protein coupling activity of the receptor. nih.gov

Table 1: Receptor Binding Profile of Selected Cyclohexylpiperazine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| N-Cyclohexylpiperazine derivatives | Sigma-2 (σ₂) | High-affinity Ligand | nih.gov |

| N-Cyclohexylpiperazine derivatives | Sigma-1 (σ₁) | High-affinity Ligand | nih.gov |

| Derivatives of PB28 | Sigma-2 (σ₂) | Agonist | researchgate.netnih.gov |

| Benzhydryl piperazine analogs | Cannabinoid CB1 | Inverse Agonist | nih.gov |

| Piperazine/Piperidine (B6355638) derivatives | Histamine H₃ / Sigma-1 (σ₁) | Antagonist | nih.gov |

Enzyme Inhibition and Activation

Enzyme inhibition is a key mechanism through which bioactive molecules can exert therapeutic effects. drugs.com By blocking the active site of an enzyme, an inhibitor can halt a metabolic pathway that is critical for a pathogen's survival or for the proliferation of cancer cells. The 1-(Cyclohexylmethyl)piperazine scaffold has been incorporated into molecules designed to inhibit several key enzymes.

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. youtube.com It catalyzes the rate-limiting step in this pathway, making it an attractive target for antimicrobial and anticancer drug development, as rapidly proliferating cells and microbes require an expanded guanine nucleotide pool. youtube.comnih.gov

A derivative containing the cyclohexyl and piperazine moieties, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was identified as an inhibitor of IMPDH in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for potent inhibitory activity. nih.gov X-ray crystallography of these inhibitors bound to IMPDH has been used to elucidate the precise mode of binding within the enzyme's catalytic domain, guiding the design of more potent analogues. nih.gov

Table 2: Structure-Activity Relationship (SAR) for IMPDH Inhibition This table is interactive. Click on the headers to sort the data.

| Moiety | Importance for Activity | Method of Confirmation | Reference |

|---|---|---|---|

| Cyclohexyl Ring | Essential | SAR studies and biochemical assays | nih.gov |

| Piperazine Ring | Essential | SAR studies and biochemical assays | nih.gov |

| Isoquinoline Ring | Essential | SAR studies and biochemical assays | nih.gov |

| Urea (B33335) Linker Nitrogen | Required | SAR studies on urea analogues | nih.gov |

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and idiopathic intracranial hypertension. youtube.comnih.gov

A series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides has been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isozymes, including hCA I, II, IX, and XII. Research has shown that the nature of the substituents on the core ring structure, including the cyclohexyl group at position 3, is important for determining both the activity and the selectivity profile of the inhibitors against different CA isozymes. While many CA inhibitors are sulfonamides, the incorporation of varied structural motifs, including those with cyclohexyl groups, allows for the fine-tuning of inhibitory potency and selectivity.

Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. nih.gov While FASN expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support the high demand for lipids for membrane synthesis and signaling. nih.gov This makes FASN an attractive target for cancer therapy.

A high-throughput screening campaign led to the discovery of a novel class of FASN inhibitors based on a substituted piperazine scaffold. Structure-activity relationship studies and optimization of this series revealed that the piperazine core possesses structural features that allow for critical interactions with potency-driving regions within the binding site of the FASN ketoacyl reductase (KR) domain. The inhibition of FASN depletes the cancer cells of newly synthesized fatty acids, which can lead to the induction of apoptosis (programmed cell death) and an arrest of the cell cycle. nih.govnih.gov

VEGFR-2 Kinase Inhibition

Currently, there is no direct scientific evidence to suggest that this compound or its immediate derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. The piperazine moiety is present in some compounds that have been investigated as VEGFR-2 inhibitors; however, specific studies on the title compound are lacking. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org

Cellular Pathway Modulation

Induction of Apoptosis

Derivatives of this compound, specifically sigma-2 receptor agonists like the derivatives of PB28, have been shown to induce apoptosis in cancer cells. nih.govnih.gov The mechanism of cell death induction is understood to involve both caspase-dependent and independent pathways. nih.gov A key feature of this process is the generation of reactive oxygen species (ROS), which acts as a promoter of apoptosis. nih.gov The apoptotic signals initiated by these compounds can be transmitted intracellularly through direct effects on the mitochondria. nih.gov Studies on a novel piperazine derivative have demonstrated its ability to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways. e-century.us

Cell Cycle Arrest

While direct evidence for this compound is unavailable, various piperazine derivatives have been shown to induce cell cycle arrest in cancer cells. For instance, piperine, which contains a piperidine ring (a related cyclic amine), has been observed to cause G1 phase cell cycle arrest. nih.govnih.gov Other studies on novel piperazine derivatives have noted their ability to cause cell cycle arrest, contributing to their anti-proliferative effects. frontiersin.orgmdpi.com

Immune Response Modulation (e.g., Toll-like Receptors)

There is currently no scientific data available to suggest that this compound or its derivatives modulate the immune response through pathways involving Toll-like Receptors (TLRs).

Intracellular Target Interactions

Research on fluorescently-labeled derivatives of the sigma-2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a close analog of the title compound, has provided insights into its intracellular localization. nih.gov These studies, using techniques like confocal microscopy, have shown that these derivatives primarily accumulate in the endoplasmic reticulum and lysosomes. nih.gov Furthermore, the uptake of these compounds into pancreatic tumor cells appears to be partially mediated by endocytosis. nih.gov The primary intracellular targets identified for this class of compounds are sigma-2 receptors, which are overexpressed in a number of human tumors. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Prediction

In the absence of direct molecular docking studies on 1-(cyclohexylmethyl)piperazine, research on other piperazine (B1678402) derivatives can illuminate the potential interactions this compound might form. For instance, studies on arylpiperazine derivatives have successfully employed molecular docking to investigate their anti-proliferative activity against cancer cell lines. nih.govnih.gov These studies typically involve docking the piperazine compounds into the active site of a target protein, such as the androgen receptor, to predict binding conformations and key interactions like hydrogen bonds, and hydrophobic interactions. nih.govnih.gov

For this compound, a hypothetical docking study would involve identifying a relevant protein target and using computational software to predict how the cyclohexyl and piperazine moieties would orient themselves within the protein's binding pocket. The cyclohexyl group would likely favor hydrophobic pockets, while the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or donors.

Illustrative Table of Potential Ligand-Protein Interactions for this compound:

| Interaction Type | Potential Interacting Residues (Hypothetical) | Moiety Involved |

| Hydrogen Bond | Aspartic Acid, Glutamic Acid, Serine, Threonine | Piperazine Nitrogens |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Cyclohexyl Ring |

| Van der Waals | Various | Entire Molecule |

Binding Affinity Estimation

A crucial output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a prediction of the strength of the interaction between the ligand and the protein. For example, in a study of arylpiperazine derivatives as anti-prostate cancer agents, compounds with higher predicted binding affinities (more negative values) were identified as more promising candidates. nih.govnih.gov Specifically, binding affinities of -7.5 and -7.1 kcal/mol were reported for two different arylpiperazine compounds with the androgen receptor. nih.govnih.gov

Should this compound be subjected to such a study, the calculated binding affinity would help to rank its potential efficacy against a specific target compared to other molecules.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed insights into molecular geometry, charge distribution, and reactivity.

Electronic Structure Analysis

While no specific electronic structure analyses for this compound have been published, studies on other piperazine derivatives demonstrate the utility of these methods. For example, comparative computational studies on 1,4-diformyl-piperazine and 1,4-dithionyl-piperazine have used quantum chemical calculations to probe conformational behaviors and electronic properties. physchemres.org Such studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. physchemres.org

An electronic structure analysis of this compound would likely reveal the distribution of electron density, with the nitrogen atoms of the piperazine ring being regions of higher electron density. This information would be valuable in understanding its reactivity and potential for intermolecular interactions.

Illustrative Table of Electronic Properties from Quantum Chemical Calculations:

| Property | Hypothetical Value/Description for this compound | Significance |

| Dipole Moment | A non-zero value, indicating polarity | Influences solubility and intermolecular forces |

| HOMO Energy | Energy level of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy level of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

Reaction Mechanism Elucidation

Quantum chemical calculations are also powerful tools for elucidating reaction mechanisms at the atomic level. For instance, the OH-initiated degradation of piperazine in the atmosphere has been studied using these methods to understand the reaction pathways and product formation. acs.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For this compound, quantum chemical calculations could be used to study its metabolism, degradation pathways, or its role in a synthetic reaction, providing insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. These simulations are valuable for understanding the conformational flexibility of ligands and the stability of ligand-protein complexes.

Although no MD simulation studies have been reported specifically for this compound, their application to other piperidine (B6355638)/piperazine-based compounds highlights their importance. rsc.orgnih.govrsc.org For example, MD simulations have been used to study the binding of piperidine/piperazine derivatives to the sigma-1 receptor, revealing crucial amino acid residues involved in the interaction and the stability of the complex over time. rsc.orgnih.govrsc.org

An MD simulation of this compound, either in solution or bound to a protein, would provide valuable information on its conformational preferences, the flexibility of the cyclohexylmethyl group, and the dynamics of its interactions with its environment. This would offer a more realistic picture of its behavior compared to the static view provided by molecular docking.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design and toxicology to predict the biological activity or other properties of chemical compounds based on their molecular structures. scribd.com The process involves establishing a mathematical relationship between the chemical structures of a series of compounds and their measured activities. This model can then be used to predict the activity of new, unsynthesized compounds.

Despite the utility of QSAR in modern drug discovery, a thorough review of available scientific literature revealed no specific QSAR models or studies that have been developed for or include this compound or its direct derivatives. As such, there is no published data detailing the structural features of this compound that correlate with any specific biological activity.

Virtual Screening and Lead Optimization

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a key part of the early stages of drug discovery and is often followed by lead optimization. Lead optimization is the iterative process of modifying the chemical structure of a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, transforming it into a viable drug candidate. scribd.com

No specific instances of this compound being used as a scaffold or hit compound in virtual screening campaigns were found in the public domain. Consequently, there are no published lead optimization studies based on this specific molecule. The role of the this compound moiety in the broader context of medicinal chemistry appears to be as a structural component in larger, more complex molecules, but dedicated computational studies for lead optimization originating from this compound are not available in the literature.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For 1-(Cyclohexylmethyl)piperazine and related compounds, techniques such as HPLC, GC, and LC-MS/MS are invaluable for both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. rjpbcs.com When coupled with an Ultraviolet (UV) detector, it becomes a powerful tool for quantifying compounds that absorb UV light. news-medical.net

The utility of HPLC-UV for analyzing piperazine (B1678402) derivatives is well-documented. nih.gov However, simple piperazines may lack a strong chromophore, making direct UV detection challenging at low concentrations. tsijournals.com To overcome this, a common strategy is chemical derivatization, where the analyte is reacted with a UV-active agent. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling detection at low levels with standard HPLC-UV equipment. jocpr.comjocpr.com

Separation is typically achieved using reversed-phase columns, such as C8 or C18, where the stationary phase is nonpolar. nih.gov The mobile phase is generally a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. jocpr.comsielc.com The specific conditions, including mobile phase composition, flow rate, and column temperature, are optimized to achieve good separation and peak shape. jocpr.com

Table 1: Typical HPLC-UV Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18, C8 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with modifiers (e.g., diethylamine, acetic acid) | jocpr.comnih.gov |

| Detection | UV detector, wavelengths often set between 200-340 nm | nih.govjocpr.comnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | jocpr.comnih.gov |

| Temperature | Maintained at a constant temperature, e.g., 35-40 °C | jocpr.comnih.gov |

| Derivatization | May be required for compounds with poor UV absorbance (e.g., using NBD-Cl) | jocpr.comjocpr.com |

This table presents generalized conditions based on the analysis of various piperazine derivatives; specific method parameters would be optimized for this compound.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently employed for the qualitative and quantitative analysis of piperazine derivatives. researchgate.netunodc.org In GC, a sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. tsijournals.com

For piperazine compounds, various capillary columns are effective, with common stationary phases including DB-17 ((50%-Phenyl)-methylpolysiloxane) and 5% phenyl/95% methylpolysiloxane. tsijournals.comunodc.orgresearchgate.net The choice of column and the oven temperature program are critical for achieving separation between the target analyte and any impurities. oup.com Following separation, compounds are detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). tsijournals.com GC-MS, in particular, provides highly specific identification based on the mass spectrum of the eluted compound. rsc.org

Table 2: Representative GC Conditions for Piperazine Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | DB-17 or 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25-0.53 mm) | tsijournals.comresearchgate.netrsc.org |

| Carrier Gas | Helium | tsijournals.comresearchgate.net |

| Injector Temperature | 250 - 260 °C | researchgate.netoup.com |

| Detector Temperature | 260 - 280 °C (FID or MS transfer line) | researchgate.netoup.com |

| Oven Program | Initial temperature hold followed by a ramp to a final temperature (e.g., 150°C hold, then ramp to 260°C) | unodc.orgresearchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | tsijournals.comrsc.org |

This table illustrates typical parameters used for the GC analysis of piperazine derivatives. Method development would be required to optimize these conditions specifically for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rjpbcs.comrsc.org This technique is exceptionally well-suited for quantifying trace levels of compounds in complex matrices and is a staple in modern pharmaceutical analysis. psecommunity.orgmdpi.comkuleuven.be

In an LC-MS/MS analysis, the sample is first separated by an LC system. The eluent from the column is then introduced into an ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules. These ions are directed into the mass spectrometer. For quantification, a triple quadrupole mass spectrometer is often used. The first quadrupole selects the precursor ion (the charged molecule of interest, e.g., [M+H]⁺ for this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. psecommunity.org This precursor-to-product ion transition is highly specific to the compound, minimizing interference and leading to highly reliable quantification. researchgate.net The method's high sensitivity allows for the detection of piperazine residues at very low concentrations, such as in the μg/kg range. researchgate.net

Table 3: General Parameters for LC-MS/MS Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| LC System | UPLC or HPLC | researchgate.netlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | psecommunity.orgresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | psecommunity.org |

| Precursor Ion | [M+H]⁺ (For this compound, this would be m/z 183.2) | sigmaaldrich.com |

| Product Ion(s) | Specific fragments generated from the precursor ion | researchgate.net |

This table outlines the fundamental setup for an LC-MS/MS method. The specific precursor-product ion transitions and chromatographic conditions would need to be experimentally determined and optimized for this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for determining the chemical structure of molecules and assessing their purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds. jchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukwpmucdn.com The two most common types of NMR experiments for organic molecules are ¹H (proton) and ¹³C (carbon-13) NMR.

For this compound (C₁₁H₂₂N₂), the NMR spectra would exhibit characteristic signals corresponding to the three distinct parts of the molecule: the cyclohexyl ring, the methylene (B1212753) bridge (-CH₂-), and the piperazine ring.

¹H NMR: The spectrum would show the number of different types of protons and their relative numbers. slideshare.net Protons on the cyclohexyl ring would appear as a complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The methylene bridge protons would likely appear as a doublet, and the protons on the piperazine ring would show signals in the δ 2.0-3.0 ppm range.

¹³C NMR: The spectrum reveals the number of chemically distinct carbon atoms. uobasrah.edu.iq For this compound, one would expect to see signals for the carbons of the cyclohexyl ring, the methylene bridge carbon, and the carbons of the piperazine ring. The exact chemical shifts are sensitive to the electronic environment of each carbon atom.

Detailed 2D NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete structure. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cyclohexyl | CH | Multiplet | ~35-40 |

| CH₂ | Multiplets | ~25-35 | |

| Methylene Bridge | -CH₂-N | Doublet | ~60-65 |

| Piperazine | -CH₂-N-CH₂- | Multiplets | ~45-55 |

Note: These are estimated chemical shift ranges based on general principles and data from similar structures like 1-cyclohexylpiperazine (B93859). nih.gov Actual values would be determined experimentally.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. unodc.org For this compound, the empirical formula is C₁₁H₂₂N₂ and the molecular weight is 182.31 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern is key to confirming the structure. youtube.comlibretexts.org Expected fragmentation for this compound would involve cleavage at various points, leading to characteristic fragment ions.

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common. Loss of the cyclohexyl radical would result in a fragment.

Piperazine Ring Fragmentation: The piperazine ring itself can fragment, leading to a series of characteristic ions. researchgate.net

Loss of the Cyclohexylmethyl Group: Cleavage of the bond between the methylene bridge and the piperazine nitrogen would yield a piperazine-related ion.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [C₁₁H₂₂N₂]⁺ | Molecular Ion (M⁺) | 182 |

| [C₁₁H₂₃N₂]⁺ | Protonated Molecule ([M+H]⁺) in ESI/CI | 183 |

| [C₅H₁₁N₂]⁺ | Loss of Cyclohexyl radical (C₆H₁₁) | 99 |

| [C₆H₁₁CH₂]⁺ | Cyclohexylmethyl cation | 97 |

| [C₄H₁₀N]⁺ | Fragment from piperazine ring cleavage | 72 |

Note: The relative abundance of these fragments would depend on the ionization technique and energy used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the cyclohexyl ring, the piperazine ring, and the methylene bridge.

The spectrum can be analyzed by considering the distinct vibrational modes:

C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and piperazine rings are expected to produce strong absorption bands in the 2850-3000 cm⁻¹ region. Typically, symmetric and asymmetric stretching modes of CH₂ groups appear in this range.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring and the bond connecting the methylene bridge to the piperazine nitrogen generally occur in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹. These bands can be complex due to coupling with other vibrations.

N-H Stretching: As a secondary amine, the piperazine moiety in this compound features an N-H bond. This bond gives rise to a characteristic stretching vibration, which is typically observed as a weak to medium band in the 3250-3500 cm⁻¹ range. dergipark.org.tr

CH₂ Bending: The scissoring and rocking vibrations of the numerous CH₂ groups in the cyclohexyl and piperazine rings produce absorption bands in the 1430-1470 cm⁻¹ region.

While a specific, experimentally verified spectrum for this compound is not detailed in publicly available literature, analysis of related piperazine derivatives provides a strong basis for these assignments. dergipark.org.trnih.gov For instance, studies on piperazine itself show strong peaks for CNH deformation around 1475-1556 cm⁻¹. The interpretation of the IR spectrum is crucial for confirming the identity and purity of the compound after synthesis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3250 - 3500 | N-H Stretch | Piperazine Ring (Secondary Amine) | Weak to Medium |

| 2850 - 3000 | C-H Stretch | Cyclohexyl & Piperazine Rings (Aliphatic) | Strong |

| 1430 - 1470 | CH₂ Bend (Scissoring) | Cyclohexyl & Piperazine Rings | Medium |

| 1000 - 1200 | C-N Stretch | Piperazine Ring & Methylene Bridge | Medium |

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystallography study would elucidate:

Molecular Conformation: It would confirm the expected "chair" conformation of both the cyclohexyl and piperazine rings, which is the most stable arrangement for such six-membered rings.

Crystal System and Space Group: This data describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal would be determined.

Intermolecular Interactions: The analysis would reveal any significant hydrogen bonding (involving the piperazine N-H group) or van der Waals forces that stabilize the crystal structure.

As of now, specific crystallographic data for this compound has not been deposited in public structural databases. However, the application of this technique would be indispensable for a complete understanding of its solid-state properties and for computational modeling studies.

Development of Novel Analytical Assays for Biological Studies

To investigate the behavior of this compound in biological systems, such as in pharmacokinetic or metabolic studies, it is essential to develop sensitive and specific analytical assays capable of quantifying the compound in complex biological matrices like plasma, blood, or urine.

The development of such assays is a structured process aimed at ensuring reliability and accuracy. nih.gov A typical approach for a molecule like this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

The key stages in developing a novel bioanalytical assay include:

Method Development: This involves selecting an appropriate chromatographic column and mobile phase to achieve good separation of the analyte from endogenous matrix components. Mass spectrometry parameters are optimized for the specific compound to ensure sensitive detection.

Sample Preparation: An extraction technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate the compound from the biological matrix and minimize interference.

Method Validation: Before the assay can be used, it must undergo rigorous validation to demonstrate its performance. According to regulatory guidelines, this validation process assesses several key parameters. nih.gov

| Parameter | Description |

|---|---|

| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements of the same sample. |

| Recovery | The efficiency of the extraction process. |

| Matrix Effect | The influence of matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov |

The development of a robust and validated analytical assay is a prerequisite for any meaningful biological study, providing the reliable data needed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Pipelines

1-(Cyclohexylmethyl)piperazine as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. chemicalbook.com Its chemical structure, featuring a reactive secondary amine on the piperazine (B1678402) ring, allows for straightforward modification and incorporation into larger, more complex molecules. This makes it a valuable starting material for creating diverse libraries of compounds for screening and drug development.

A notable example of its application as an intermediate is in the synthesis of Piribedil, a drug used in the treatment of Parkinson's disease. google.comnih.gov Synthetic routes to Piribedil can involve the reaction of this compound with other chemical entities to construct the final active pharmaceutical ingredient. google.comgoogle.com The availability and reactivity of this compound facilitate efficient and scalable manufacturing processes for such drugs.

Lead Compound Identification and Optimization

The this compound moiety has been instrumental in the identification and optimization of lead compounds for various therapeutic targets. A prominent example is in the development of novel anti-tuberculosis agents. Researchers identified a compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, which contains the core structure of this compound, as a potent inhibitor of Mycobacterium tuberculosis. nih.govuq.edu.au

In the subsequent lead optimization phase, the cyclohexyl group was identified as being critical for the compound's anti-tubercular activity. nih.gov Structure-activity relationship (SAR) studies, where different parts of the molecule were systematically modified, revealed that the cyclohexyl and piperazine rings are essential for maintaining potent activity against the target enzyme, inosine-5′-monophosphate dehydrogenase (IMPDH). nih.govuq.edu.au This iterative process of analog synthesis and biological testing, centered around the this compound scaffold, has led to the identification of more potent and selective anti-tubercular agents. nih.gov

Drug Repurposing and Analog Development

The structural features of this compound have made it a valuable scaffold for drug repurposing and the development of new analogs with different therapeutic applications. For instance, derivatives of this compound have been explored for their potential in cancer therapy. Novel cyclohexylpiperazine derivatives have been designed as ligands for sigma (σ) receptors and human Δ₈-Δ₇ sterol isomerase, both of which are targets in cancer treatment. nih.gov

By modifying the core this compound structure, researchers have developed analogs with mixed affinities for these targets, aiming to exploit their antiproliferative effects. nih.gov This approach of using a known chemical scaffold to develop new drugs for different diseases is a key strategy in modern drug discovery, and this compound has proven to be a versatile starting point for such endeavors.

Design of Diagnostic Tools (e.g., PET ligands, Fluorescent Probes)

The this compound framework has also been utilized in the design of sophisticated diagnostic tools, including Positron Emission Tomography (PET) ligands and fluorescent probes. These tools are crucial for visualizing and understanding biological processes in real-time.

For example, fluorescent derivatives of a sigma-2 (σ₂) receptor ligand, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which contains the 1-cyclohexylpiperazine (B93859) core, have been synthesized. nih.gov These fluorescent probes are used to study the uptake and cellular localization of σ₂ receptors in pancreatic tumor cells, providing valuable insights into cancer biology. nih.gov Similarly, the development of PET ligands incorporating this scaffold allows for non-invasive imaging of specific molecular targets in the body, aiding in disease diagnosis and monitoring treatment response.

Therapeutic Potential Across Disease Areas

The versatility of the this compound scaffold is evident in the broad range of therapeutic areas where its derivatives have shown promise. This includes infectious diseases like tuberculosis and various forms of cancer. nih.govuq.edu.aunih.govnih.gov The ability to modify the core structure allows for the fine-tuning of pharmacological properties to target different biological pathways and disease mechanisms.

In the field of tuberculosis treatment, derivatives of this compound have emerged as a promising class of inhibitors against Mycobacterium tuberculosis. nih.govuq.edu.au A lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated potent anti-tubercular activity by inhibiting the enzyme IMPDH. nih.govuq.edu.au